Diethyl 4-aminoheptanedioate
Description
Contextualizing Amino Dicarboxylic Acid Esters as Key Building Blocks
Amino dicarboxylic acids and their corresponding esters are a class of organic compounds characterized by the presence of at least one amine group and two carboxylic acid or ester groups. wikipedia.org These compounds are fundamental in both nature and synthetic chemistry. In biological systems, amino acids like aspartic acid and glutamic acid are proteinogenic amino acids, meaning they are incorporated into proteins during translation. wikipedia.orgwikipedia.org They also play crucial roles in various metabolic pathways. wikipedia.org
In the realm of organic synthesis, amino dicarboxylic acid esters are highly valued as building blocks. The presence of multiple functional groups—an amine and two esters—provides several reaction sites. This multi-functionality allows for the construction of complex molecular architectures, including heterocyclic compounds and polyfunctional linear systems. The ester groups can be hydrolyzed to carboxylic acids, reduced to alcohols, or react with various nucleophiles, while the amino group can be acylated, alkylated, or participate in cyclization reactions. medchemexpress.com This versatility makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, and materials.
Significance of Diethyl 4-aminoheptanedioate in Synthetic Design
This compound, with its specific seven-carbon chain, offers unique possibilities in synthetic design. The primary amine in the structure is a key reactive site, capable of reacting with carboxylic acids and other carbonyl compounds. medchemexpress.com Its structure is particularly well-suited for the synthesis of piperidine (B6355638) derivatives, a common scaffold in many biologically active compounds and natural products. core.ac.ukacs.orgd-nb.infoajchem-a.com
The strategic placement of the amino group at the 4-position of the heptanedioate (B1236134) backbone influences the regioselectivity of cyclization reactions. For instance, intramolecular reactions such as the Dieckmann condensation can be employed to form six-membered rings, leading to substituted piperidones. core.ac.ukacs.org These piperidone structures can then be further modified to create a diverse range of molecules. The diester functionality also allows for the introduction of varied substituents, further expanding the molecular diversity that can be achieved from this single precursor. researchgate.net
Historical Development and Evolution of Related Amino Ester Chemistry
The chemistry of amino esters has a rich history, evolving from early studies on naturally occurring amino acids to the development of sophisticated synthetic methodologies. Initially, research focused on the isolation and characterization of amino acids from natural sources. As the field of organic synthesis advanced, chemists began to explore the synthetic utility of these compounds.
The development of methods for the esterification of carboxylic acids, including amino acids, was a significant milestone. orgsyn.org These methods allowed for the protection of the carboxylic acid functionality, enabling selective reactions at the amino group. Over time, a wide array of techniques for the synthesis of both natural and unnatural amino acid esters has been developed, including asymmetric methods to control stereochemistry. researchgate.netd-nb.info
Key reactions that have shaped the field include the Michael addition for the formation of β-amino esters and the use of various catalysts to achieve high stereoselectivity. acs.orgresearchgate.net The development of robust and scalable synthetic routes to β-amino acids and their esters has been a major focus, driven by their importance as precursors to β-lactam antibiotics and other pharmaceuticals. researchgate.net
Overview of Research Trajectories for this compound and Analogues
Current and future research involving this compound and its analogues is directed towards several key areas. A primary focus is the development of new synthetic methodologies that utilize this building block to access novel and complex molecular architectures. ajchem-a.com This includes the exploration of new catalytic systems for asymmetric transformations, leading to enantiomerically pure products.
Another significant research trajectory is the application of these compounds in the synthesis of biologically active molecules. The piperidine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, appearing in numerous drugs and drug candidates. d-nb.info Researchers are actively exploring the synthesis of novel piperidine-based compounds with potential therapeutic applications. d-nb.infonih.gov
Furthermore, the unique structural features of this compound and its derivatives are being leveraged in the field of materials science. For example, they can be incorporated into polymers and dendrimers to create materials with specific properties and functionalities. researchgate.netgatech.edu The ability to precisely control the molecular structure through synthetic chemistry allows for the tailoring of these materials for applications ranging from drug delivery to catalysis.
Chemical Profile of this compound
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 759438-10-3 |
| Molecular Formula | C11H21NO4 |
| Molecular Weight | 231.29 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 4-aminoheptanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-3-15-10(13)7-5-9(12)6-8-11(14)16-4-2/h9H,3-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZQWYOOJPFYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(CCC(=O)OCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Diethyl 4 Aminoheptanedioate
Established Synthetic Routes and Their Mechanistic Considerations
Two primary established routes for the synthesis of diethyl 4-aminoheptanedioate are reductive amination and the Michael addition.
Reductive Amination: This widely used method involves the reaction of a carbonyl compound, typically an aldehyde or a ketone, with an amine in the presence of a reducing agent. wikipedia.org The process proceeds through an imine intermediate, which is then reduced to the final amine. wikipedia.org For the synthesis of this compound, this would typically involve the reductive amination of diethyl 4-oxoheptanedioate. The reaction is often performed as a one-pot synthesis, which is advantageous in terms of efficiency. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical; for instance, NaBH₃CN is known to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com
The mechanism involves the initial formation of a hemiaminal from the reaction of the amine with the carbonyl group. This is followed by the reversible loss of water to form an imine. The imine is then reduced by the hydride reagent to yield the secondary amine. The reaction is typically carried out under neutral or weakly acidic conditions to facilitate both imine formation and the reduction step. wikipedia.org
Michael Addition: The Michael addition, a type of conjugate addition, is another key strategy. This reaction involves the addition of a nucleophile, in this case, an amine, to an α,β-unsaturated carbonyl compound. libretexts.orgmasterorganicchemistry.com The synthesis of this compound via this route would likely involve the addition of ammonia (B1221849) or an ammonia equivalent to a diethyl glutaconate derivative. The reaction is driven by the formation of a new carbon-nitrogen bond. masterorganicchemistry.com The mechanism proceeds via the attack of the nucleophilic amine at the β-carbon of the unsaturated ester, leading to the formation of an enolate intermediate, which is subsequently protonated to give the final product. masterorganicchemistry.com
Novel Synthetic Approaches and Route Optimization
Recent research has focused on developing more efficient, sustainable, and scalable synthetic routes for this compound.
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency and selectivity.
Homogeneous and Heterogeneous Catalysis: Both homogeneous and heterogeneous catalysts have been investigated for the synthesis of this compound. For instance, in reductive amination, transition metal catalysts based on platinum, palladium, or nickel can be used for hydrogenation. wikipedia.org Recently, more earth-abundant and less toxic metals like iron have been explored for this transformation. d-nb.info Heterogeneous catalysts, such as Raney-Ni, offer the advantage of easy separation from the reaction mixture, facilitating product purification and catalyst recycling. gatech.eduamazonaws.com
Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a rapidly growing area in green chemistry. Imine reductases, for example, can catalyze the reduction of imines with high stereoselectivity, which is particularly important for the synthesis of chiral amines. wikipedia.org
Atom Economy and Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methods. psu.edusigmaaldrich.comtradebe.com These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. mit.edusolubilityofthings.com
Atom Economy: This principle focuses on maximizing the incorporation of all materials used in the process into the final product. sigmaaldrich.com Catalytic reactions are inherently more atom-economical than stoichiometric reactions. tradebe.com For example, catalytic reductive amination is preferable to methods that require stoichiometric amounts of a reducing agent.
Green Solvents and Reagents: The use of safer solvents and reagents is a key aspect of green chemistry. tradebe.commit.edu Efforts are being made to replace traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. mit.edu Similarly, the development of catalytic systems that can operate under milder reaction conditions (ambient temperature and pressure) contributes to increased energy efficiency. tradebe.com
Investigation of Regioselectivity and Stereoselectivity in Amino Diester Formation
Regioselectivity: In reactions where multiple isomers can be formed, regioselectivity refers to the preference for one constitutional isomer over another. youtube.com For instance, in the Michael addition of an amine to an unsymmetrical α,β-unsaturated diester, the addition can potentially occur at two different positions. The regioselectivity will be influenced by electronic and steric factors of the substrate and the nucleophile.
Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. youtube.com In the synthesis of this compound, if the starting materials are chiral or if a chiral catalyst is used, it is possible to control the stereochemistry of the newly formed stereocenter at the C-4 position. Asymmetric reductive amination, for example, can be employed to produce enantiomerically enriched amines. wikipedia.org This is of particular importance in the synthesis of pharmaceuticals and other biologically active molecules where a specific stereoisomer is often responsible for the desired activity.
Synthetic Methods Utilizing Related Amino Malonate Precursors (e.g., diethyl aminomalonate)
A highly plausible and established method for constructing the carbon skeleton of this compound involves the use of diethyl aminomalonate or its more stable derivative, diethyl acetamidomalonate. The core of this strategy is a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction.
The proposed synthesis begins with the conjugate addition of the enolate derived from diethyl acetamidomalonate to an acrylate (B77674) ester, such as ethyl acrylate. This reaction creates the C4-N and C5-C6 bonds of the target heptanedioate (B1236134) framework. The resulting adduct is a tri-ester which, upon subsequent hydrolysis, decarboxylation, and deacetylation, can yield the desired product.
Detailed Research Findings:
The Michael addition between diethyl acetamidomalonate and ethyl acrylate is a well-documented transformation. researchgate.net Typically, this reaction is promoted by a base, such as sodium ethoxide, which deprotonates the malonate to form a soft nucleophile that readily adds to the β-position of the electron-deficient alkene in ethyl acrylate.
Following the key addition step, the resulting intermediate, a substituted acetamidomalonate, must undergo further transformations. The process involves:
Hydrolysis: Saponification of the three ester groups using a base like sodium hydroxide.
Acidification: Neutralization with acid, which also serves to protonate the carboxylate groups.
Decarboxylation: Heating the resulting malonic acid derivative, which readily loses carbon dioxide to yield the final amino acid structure.
Deacetylation: Removal of the acetyl protecting group from the amine, typically under acidic conditions, to reveal the primary amine of the target compound.
Re-esterification: The final dicarboxylic acid can be re-esterified using ethanol (B145695) under acidic conditions (e.g., with thionyl chloride or a strong acid catalyst) to produce this compound. google.com
A variation of this approach involves the direct use of diethyl aminomalonate. While it is less stable than its acetylated counterpart, its reaction with electrophiles like ethyl acrylate can proceed under specific conditions, potentially simplifying the deprotection steps. nih.govsigmaaldrich.com
Table 1: Proposed Synthesis via Diethyl Acetamidomalonate
| Step | Reaction Type | Starting Materials | Key Reagents | Intermediate/Product |
| 1 | Michael Addition | Diethyl acetamidomalonate, Ethyl acrylate | Sodium ethoxide (NaOEt), Ethanol | Triethyl 4-acetamidoheptane-1,4,4-tricarboxylate |
| 2 | Hydrolysis & Decarboxylation | Triethyl 4-acetamidoheptane-1,4,4-tricarboxylate | NaOH (aq), then HCl (aq), Heat | 4-Acetamidoheptanedioic acid |
| 3 | Deprotection & Esterification | 4-Acetamidoheptanedioic acid | HCl, Ethanol (EtOH), Heat | This compound |
Exploration of Multicomponent Reactions (MCRs) for this compound Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer a highly efficient and atom-economical alternative to traditional linear syntheses. medchemexpress.combenthamdirect.com For a molecule like this compound, an Ugi or Passerini-type reaction could be envisioned.
Ugi 5-Center-4-Component Reaction (U-5C-4CR):
A particularly attractive MCR is the Ugi 5-center-4-component reaction (U-5C-4CR), which utilizes a bifunctional starting material such as an amino acid. frontiersin.orgmdpi.com In a hypothetical Ugi synthesis of this compound, one could employ a bifunctional component that contains both an aldehyde and an ester, such as ethyl 4-oxobutanoate (B1241810).
Proposed Ugi Reaction Components:
Aldehyde/Ester Component: Ethyl 4-oxobutanoate
Amine Component: Ammonia (or a suitable precursor like ammonium (B1175870) chloride)
Carboxylic Acid Component: Ethyl hydrogen malonate (or a similar mono-ester of a dicarboxylic acid)
Isocyanide Component: A suitable isocyanide, such as tert-butyl isocyanide.
In this proposed sequence, the reaction would assemble the core structure in a single step. Subsequent transformations on the resulting complex adduct would be required to simplify it to the target molecule. The classical Ugi four-component condensation (U-4CC) is known for its ability to rapidly generate α-aminoacyl amide derivatives. organic-chemistry.org
Passerini Reaction:
The Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide, could also be adapted. wikipedia.orgorganic-chemistry.org For instance, using ethyl 4-oxobutanoate as the carbonyl component, a carboxylate-containing nucleophile, and an isocyanide could lead to an intermediate that, after rearrangement and further functional group manipulation, yields the target structure. The use of dicarboxylic acids in Passerini reactions has been explored, opening pathways to complex structures. researchgate.net
The major advantage of an MCR approach lies in its convergence and efficiency, allowing for the rapid construction of molecular complexity from simple and readily available starting materials. This aligns with the principles of green chemistry by reducing the number of synthetic steps and purification stages. benthamdirect.com
Table 2: Hypothetical Multicomponent Reaction Approach
| Reaction Type | Key Components | Rationale | Potential Product |
| Ugi-type Reaction | Ethyl 4-oxobutanoate, Ammonia, Ethyl hydrogen malonate, Isocyanide | Convergent one-pot synthesis to rapidly build the C7 backbone with the required amino and ester functionalities. | A complex α-aminoacyl amide precursor to this compound. |
| Passerini-type Reaction | Ethyl 4-oxobutanoate, A dicarboxylic acid monoester, Isocyanide | Forms an α-acyloxy carboxamide intermediate which could be further elaborated to the target molecule. wikipedia.orgresearchgate.net | An α-acyloxy amide precursor requiring subsequent modification. |
Chemical Transformations and Reaction Pathways of Diethyl 4 Aminoheptanedioate
Reactions Involving the Amine Functionality
The primary amine group in Diethyl 4-aminoheptanedioate is a nucleophilic center, readily participating in a range of chemical reactions.
Acylation Reactions and Amide Formation
The amine functionality of this compound can be readily acylated to form the corresponding amide. A common method for this transformation is the reaction with an acid anhydride, such as acetic anhydride, typically in the presence of a base like pyridine (B92270). The pyridine acts as a catalyst and also neutralizes the carboxylic acid byproduct formed during the reaction.
The general reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group results in the formation of the stable amide bond.
| Reactant | Reagent | Product |
| This compound | Acetic Anhydride/Pyridine | Diethyl 4-acetamidoheptanedioate |
This acylation reaction is a fundamental transformation that can be used to protect the amine group or to introduce various functionalities into the molecule.
Alkylation and Arylation Strategies
N-alkylation of the primary amine in this compound can be achieved through various methods. One common approach is the reaction with alkyl halides in the presence of a base. This proceeds via a nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile, displacing the halide from the alkylating agent. libretexts.org The choice of base is crucial to deprotonate the resulting ammonium (B1175870) salt and regenerate the nucleophilic amine for further reaction.
Reductive amination offers an alternative route for N-alkylation. This method involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.
Arylation of the amine can be accomplished through methods such as the Buchwald-Hartwig amination, which utilizes a palladium catalyst to form a carbon-nitrogen bond between the amine and an aryl halide.
Amine-initiated Cyclization Reactions
The presence of both an amine and two ester groups within the same molecule opens up the possibility of intramolecular cyclization reactions to form heterocyclic compounds, such as lactams. Under appropriate conditions, the amine can attack one of the ester carbonyls, leading to the formation of a cyclic amide.
This intramolecular reaction is typically favored when a five- or six-membered ring can be formed. The specific conditions, such as temperature and the use of a catalyst, can influence the outcome of the reaction and the yield of the desired lactam.
Reactions Involving the Ester Functionalities
The two diethyl ester groups in this compound are susceptible to a variety of transformations, including hydrolysis, amidation, and reduction.
Selective Ester Hydrolysis and Amidation
The hydrolysis of the ester groups to the corresponding carboxylic acids can be achieved under either acidic or basic conditions. Selective monohydrolysis of one of the two ester groups in a symmetric diester like this compound can be challenging but is achievable under carefully controlled conditions. nih.govresearchgate.netresearchgate.nettdl.org Factors such as the reaction temperature, the concentration of the base (e.g., potassium hydroxide), and the choice of solvent can be manipulated to favor the formation of the monoacid. researchgate.nettdl.org
Amidation of the ester groups can be accomplished by reacting this compound with an amine. This reaction, often requiring heat or catalysis, results in the formation of an amide and the release of ethanol (B145695).
Reduction to Alcohols and Subsequent Transformations
The ester functionalities of this compound can be reduced to the corresponding primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH4) is a particularly effective reagent for this transformation, capable of reducing both ester groups to yield 4-amino-1,7-heptanediol. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran.
The resulting diol is a versatile intermediate that can undergo further transformations. For example, the hydroxyl groups can be oxidized, converted to leaving groups for substitution reactions, or used in the synthesis of polyesters and other polymers.
| Reactant | Reagent | Product |
| This compound | Lithium Aluminum Hydride (LiAlH4) | 4-amino-1,7-heptanediol |
Based on a comprehensive search of available scientific literature, there is a significant lack of specific published research detailing the chemical transformations and reaction pathways for the compound "this compound" as outlined in the provided structure. While the fundamental reactivity of its functional groups (a primary amine and two ethyl esters) can be predicted from general organic chemistry principles, specific studies detailing its transesterification, backbone functionalization, or its use as a precursor for the specified heterocyclic systems could not be located.
General chemical principles suggest that:
The ester groups could undergo transesterification under acidic or basic conditions with another alcohol.
The carbons alpha to the carbonyl groups could potentially be functionalized, though the presence of the amine group might complicate reaction pathways.
The primary amine and diester functionalities present a framework that could theoretically be used in cyclization reactions to form lactams or other heterocycles.
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Derivatization Strategies and Analogue Synthesis of Diethyl 4 Aminoheptanedioate
Synthesis of Substituted Diethyl 4-aminoheptanedioate Analogues
The synthesis of substituted analogues of this compound can be approached through various established synthetic methodologies. While specific literature on the substitution of this exact compound is limited, general principles of organic synthesis allow for the exploration of several potential routes.
One common strategy for the synthesis of N-substituted derivatives involves the direct alkylation or arylation of the primary amine. For instance, reactions with alkyl halides, epoxides, or phenacyl bromides can introduce a variety of substituents at the nitrogen atom. nih.gov Another approach is the reductive amination of a corresponding keto-diester, which would allow for the introduction of a substituted amino group in a single step.
A plausible synthetic route to substituted analogues could also involve a Michael addition. For example, the addition of a primary amine to a suitable α,β-unsaturated diester could yield a substituted this compound derivative. This method has been successfully employed for the synthesis of N-substituted ethylenediamine (B42938) derivatives. asianpubs.org
Furthermore, the core structure of the heptanedioate (B1236134) backbone can be modified. For example, the use of precursors like diethyl acetonedicarboxylate in reactions with enaminonitriles has been shown to produce substituted 4-aminopyridines, suggesting that similar cyclization strategies could be employed to generate novel heterocyclic systems from this compound. researchgate.net
A documented example of a substituted analogue is the synthesis of di-tert-butyl 4-(3-[X]oxypropyl)-4-aminoheptanedioate. This was achieved through the Michael addition of 4-nitrobutanol with tert-butyl acrylate (B77674), followed by catalytic reduction of the nitro group to an amine. This method highlights a viable pathway to C4-substituted analogues.
| Substitution Strategy | Reagents/Precursors | Potential Product Type | Reference |
| N-Alkylation | Alkyl halides, Epoxides | N-Substituted this compound | nih.gov |
| Michael Addition | Primary amines, α,β-unsaturated diesters | N-Substituted this compound | asianpubs.org |
| Cyclization Reactions | Diethyl acetonedicarboxylate, Enaminonitriles | Substituted 4-Aminopyridine Analogues | researchgate.net |
| C4-Substitution | 4-Nitrobutanol, tert-Butyl acrylate | C4-Substituted Aminoheptanedioates |
Preparation of Functionalized Aminoheptanedioate Derivatives
The functionalization of this compound primarily targets its reactive primary amine and the two ester groups. The primary amine can readily react with a variety of electrophiles to introduce new functional groups. For example, acylation with acid chlorides or anhydrides can yield amide derivatives, while reaction with isocyanates or isothiocyanates can produce urea (B33335) or thiourea (B124793) derivatives, respectively.
The ester groups of this compound can also be modified to create a range of functionalized derivatives. Hydrolysis of the diethyl esters, either under acidic or basic conditions, would yield the corresponding dicarboxylic acid. This diacid can then be converted into a variety of other functional groups, such as acid chlorides, amides, or other esters. For instance, the synthesis of phosphate (B84403) ester derivatives of similar molecules has been reported, suggesting a potential pathway for the introduction of phosphate groups to the this compound backbone. nih.gov
The reduction of the ester groups to alcohols would yield a diol, which could be further functionalized. For example, the diol could be used as a monomer in polymerization reactions or as a scaffold for the attachment of other molecular fragments.
| Functionalization Target | Reaction Type | Reagents | Resulting Functional Group |
| Primary Amine | Acylation | Acid chlorides, Anhydrides | Amide |
| Primary Amine | Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea/Thiourea |
| Diethyl Ester | Hydrolysis | Acid/Base | Carboxylic Acid |
| Diethyl Ester | Reduction | Reducing agents (e.g., LiAlH4) | Alcohol (Diol) |
Diastereoselective and Enantioselective Synthesis of Chiral Analogues
The development of chiral analogues of this compound is of significant interest for applications in asymmetric synthesis and medicinal chemistry. While the parent molecule is achiral, the introduction of substituents at the C4 position or on the nitrogen atom can create one or more stereocenters. The synthesis of these chiral analogues with high diastereoselectivity and enantioselectivity is a key challenge.
Several general strategies for asymmetric synthesis can be envisioned for producing chiral this compound derivatives. One approach is the use of chiral catalysts in reactions such as the asymmetric hydrogenation of a suitable enamine precursor or the enantioselective alkylation of an enolate derivative. For example, the synthesis of chiral aminodiols has been achieved with high stereoselectivity using pinane-based chiral ligands. mdpi.com
Another strategy is the use of chiral starting materials. For instance, a chiral amine could be used in a Michael addition reaction to introduce a stereocenter at the nitrogen atom. Alternatively, a chiral auxiliary could be employed to control the stereochemistry of a reaction, followed by its removal in a subsequent step. The synthesis of chiral morpholine (B109124) analogues as dopamine (B1211576) receptor antagonists showcases the successful application of such strategies in creating complex chiral molecules. nih.gov
The development of diastereoselective and enantioselective methods for the synthesis of chiral this compound analogues would significantly expand the utility of this compound as a building block for the creation of novel and stereochemically defined molecules.
Synthesis of Polymeric and Oligomeric Structures Incorporating Aminoheptanedioate Units
The bifunctional nature of this compound and its derivatives makes them attractive monomers for the synthesis of polymers and oligomers. The presence of a primary amine and two ester groups (or their corresponding carboxylic acids after hydrolysis) allows for their incorporation into a variety of polymer backbones, such as polyamides and polyesters.
One potential route to polymerization is through the polycondensation of a dicarboxylic acid derivative of this compound with a suitable diamine or diol. This would result in the formation of a polyamide or polyester, respectively, with the aminoheptanedioate unit incorporated into the polymer chain. The properties of the resulting polymer could be tuned by the choice of the comonomer.
The synthesis of dendritic polymers incorporating aminoheptanedioate units has also been explored. These highly branched structures can be built up in a stepwise manner, with the amino and ester functionalities providing the necessary branching points.
Furthermore, this compound has been identified as a potentially suitable donor material for polymers, although specific synthetic details are not widely reported. medchemexpress.com The synthesis of oligomers is also a possibility, as demonstrated by the controlled oligomerization of other functionalized monomers. The synthesis of oligomers often requires careful control of reaction conditions to limit the chain length.
The incorporation of this compound units into polymeric and oligomeric structures offers a promising avenue for the development of new materials with tailored properties for a range of applications.
Applications of Diethyl 4 Aminoheptanedioate As a Versatile Synthetic Intermediate
Role in the Construction of Complex Organic Scaffolds
The strategic placement of functional groups in diethyl 4-aminoheptanedioate makes it an invaluable precursor for the generation of complex organic scaffolds, particularly those found in natural products and medicinally relevant compounds. The inherent functionality allows for a variety of chemical transformations, enabling the construction of intricate molecular frameworks. For instance, the amino group can be acylated or alkylated, while the ester groups can be hydrolyzed, reduced, or engaged in condensation reactions.
One of the key applications of amino diesters is in the synthesis of alkaloid skeletons. While direct examples involving this compound are not extensively documented, the synthesis of Aspidosperma alkaloids often utilizes building blocks with similar functionalities. nih.gov For example, a highly stereocontrolled strategy for the synthesis of (+/-)-tabersonine, a member of the Aspidosperma family, involved a [4+2] cycloaddition of 2-ethylacrolein (B1207793) with a 1-amino-3-siloxydiene, followed by a ring-closing olefin metathesis to construct the core hexahydroquinoline ring system. nih.gov The structural elements of this compound are amenable to similar strategic cyclizations to form polycyclic systems.
The development of synthetic strategies for various classes of Daphniphyllum alkaloids also highlights the importance of amino-containing building blocks in constructing complex polycyclic structures. nih.gov These syntheses often rely on biogenetically-inspired pathways that take advantage of the inherent reactivity of amino and carbonyl functionalities to forge key carbon-nitrogen and carbon-carbon bonds.
Utility as a Building Block in Multi-Step Synthesis
The utility of this compound as a building block in multi-step synthesis is underscored by its capacity to introduce both nitrogen and extended carbon chains into a target molecule. Its structure is particularly suited for syntheses that require the sequential or convergent assembly of molecular fragments.
In the realm of multi-step synthesis, amino esters are fundamental starting materials. For example, enantiopure β-amino esters are employed in a general route to synthesize 2,4,5-trisubstituted piperidines. acs.org This process involves a Michael addition reaction with methyl acrylate (B77674), followed by a Dieckmann condensation. A similar synthetic strategy could potentially be applied to this compound to access functionalized piperidine (B6355638) derivatives.
Furthermore, the principles of Fmoc-based solid-phase peptide synthesis (SPPS) demonstrate the utility of amino acid derivatives as building blocks. sigmaaldrich.comnih.gov In SPPS, amino acids with protected functional groups are sequentially coupled to a growing peptide chain on a solid support. The bifunctional nature of simple amino acids is central to this strategy. This compound, with its three functional groups, offers the potential for creating more complex, branched peptide structures or for use as a scaffold in combinatorial chemistry libraries.
The synthesis of various piperidine β-amino esters has been achieved from readily available starting materials, showcasing the modularity of using amino esters in synthetic routes. researchgate.net These approaches often involve controlled functionalization of cyclic compounds, highlighting the versatility of amino esters in constructing diverse azaheterocycles.
Precursor in the Synthesis of Nitrogen-Rich Materials
The presence of a nitrogen atom makes this compound a valuable precursor for the synthesis of nitrogen-containing heterocyclic scaffolds. mdpi.com These heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The reactivity of the amino group, in concert with the two ester functionalities, allows for the construction of various nitrogen-rich ring systems.
A key transformation of γ-amino esters is their cyclization to form γ-lactams, a structural motif present in many biologically active compounds. thieme-connect.comresearchgate.netbanrepcultural.orgorganic-chemistry.org While specific conditions for the cyclization of this compound are not detailed in readily available literature, general methods for the synthesis of γ-lactams from γ-amino esters often involve heating or the use of specific catalysts to facilitate intramolecular amidation. organic-chemistry.org A controllable Lewis base-catalyzed Michael addition of α-aminonitriles to activated alkenes has been developed to produce functionalized γ-amino acid esters which can then be converted to γ-lactams. thieme-connect.comorganic-chemistry.org
The synthesis of nitrogen-containing heterocycles through the hydrocarbonylation of alkenamides catalyzed by rhodium complexes is another example of how amino-containing precursors can be used to generate complex nitrogenous structures. acs.org Similarly, iodine-mediated reactions of α-amino acids have been shown to produce a variety of N-heterocycles, demonstrating the synthetic potential of amino acid-derived building blocks. rsc.org
Integration into Amino Acid and Peptide Mimetic Synthesis Programs
This compound's structure lends itself to the synthesis of non-natural amino acids and peptidomimetics. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and receptor selectivity.
The incorporation of non-standard amino acids is a common strategy in the design of peptidomimetics. This compound can be envisioned as a scaffold to create novel amino acid derivatives. For example, the selective modification of one or both ester groups, followed by manipulation of the amino group, could lead to a variety of structurally diverse building blocks for peptide synthesis. The use of coupling reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is crucial in peptide synthesis to prevent racemization during the formation of peptide bonds. wikipedia.org
The synthesis of salts of amino acid esters containing tertiary and quaternary heterocyclic nitrogen for dexanabinol (B1670333) derivatives illustrates how amino acid esters can be modified to create prodrugs with improved properties like water solubility. nih.gov This highlights the potential for using this compound as a starting point for developing novel therapeutic agents.
Contribution to the Synthesis of Diverse Heterocyclic Systems
The trifunctional nature of this compound makes it a versatile precursor for a wide range of heterocyclic systems beyond simple lactams. The interplay between the amine and the two ester groups allows for the construction of various ring sizes and substitution patterns.
A significant application of amino diesters is in the synthesis of piperidine derivatives. For instance, the Dieckmann cyclization of β-amino diesters is a well-established method for preparing substituted piperidine-2,4-diones. core.ac.uk A similar intramolecular condensation of this compound, which is a γ-amino diester, would be expected to lead to the formation of a seven-membered ring, an azepane derivative. However, intermolecular reactions or fragmentation-recombination pathways could potentially lead to six-membered piperidine rings under certain conditions. The synthesis of piperidine derivatives is of great interest due to their prevalence in pharmaceuticals and natural products. d-nb.infonih.gov
The synthesis of nitrogen-containing heterocycles from aminoalkynes and carbonyls further demonstrates the versatility of amino-functionalized building blocks in constructing diverse heterocyclic scaffolds. mdpi.com While this compound is not an aminoalkyne, its functional groups can be chemically transformed into reactive intermediates suitable for similar cyclization cascades. The use of N-tert-butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles showcases a powerful strategy for controlling stereochemistry in the formation of these rings. beilstein-journals.org
| Compound Name | Molecular Formula | Application/Relevance | Reference |
| This compound | C11H21NO4 | Versatile synthetic intermediate | |
| (+/-)-Tabersonine | C21H24N2O2 | Aspidosperma alkaloid | nih.gov |
| Methyl acrylate | C4H6O2 | Reagent in Michael addition | acs.org |
| DEPBT | C11H14N3O5P | Peptide coupling reagent | wikipedia.org |
| Piperidine | C5H11N | Core structure of many alkaloids and pharmaceuticals | acs.orgresearchgate.netcore.ac.ukd-nb.infonih.gov |
| γ-Lactam | Varies | Common structural motif in bioactive compounds | thieme-connect.comresearchgate.netbanrepcultural.orgorganic-chemistry.org |
| Dexanabinol | C22H34O2 | Cannabinoid derivative | nih.gov |
| Aspidospermidine | C19H26N2 | Aspidosperma alkaloid | nih.gov |
| Quebrachamine | C19H26N2 | Aspidosperma alkaloid | nih.gov |
Theoretical and Computational Investigations of Diethyl 4 Aminoheptanedioate
Molecular Modeling and Conformational Analysis
Molecular modeling of Diethyl 4-aminoheptanedioate would involve creating a three-dimensional model of the molecule to study its physical properties. A key aspect of this would be conformational analysis, which is the study of the different spatial arrangements of atoms (conformers) that the molecule can adopt by rotation about its single bonds.
Researchers would typically use methods like molecular mechanics or quantum mechanics to identify the most stable conformers, which are those with the lowest potential energy. This analysis is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.
Table 1: Hypothetical Conformational Analysis Data for this compound
This interactive table would typically present the relative energies and dihedral angles of the most stable conformers.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-C4-N) | Dihedral Angle (C4-C5-C6-C7) |
| 1 | 0.00 | 60° | 180° |
| 2 | 1.25 | -60° | 180° |
| 3 | 2.50 | 180° | 60° |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantum Chemical Calculations (e.g., DFT Studies on Electronic Structure and Reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), would provide deep insights into the electronic structure of this compound. These calculations can determine various electronic properties that are fundamental to understanding the molecule's reactivity.
Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. Other properties such as electron density distribution, molecular electrostatic potential (MEP), and atomic charges would also be determined to predict sites susceptible to electrophilic or nucleophilic attack.
Table 2: Hypothetical DFT Calculation Results for this compound
This table would summarize the key electronic properties calculated using DFT.
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.1 D |
Note: The data in this table is hypothetical and for illustrative purposes only.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this would involve modeling its potential reactions, such as hydrolysis of the ester groups or reactions involving the amino group.
Researchers would use computational methods to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states. The energy barrier of the transition state determines the rate of the reaction. This information is vital for understanding how the molecule might behave in different chemical environments and for optimizing reaction conditions.
Computational Design of Novel this compound Derivatives
By understanding the structure and reactivity of this compound through computational studies, scientists could then design novel derivatives with desired properties. This process, known as in silico design, allows for the virtual screening of a large number of potential new molecules without the need for their synthesis and testing in a lab.
For example, derivatives could be designed to have altered solubility, stability, or reactivity by computationally modifying functional groups on the parent molecule and then calculating the properties of the new structures.
Structure-Reactivity Relationship Studies via Computational Methods
Computational methods can establish quantitative structure-reactivity relationships (QSRR). This involves correlating the computed structural or electronic properties of this compound and its derivatives with their experimentally observed (or predicted) reactivity.
By developing these relationships, researchers can create predictive models that can estimate the reactivity of yet-to-be-synthesized compounds. This is a powerful tool in chemical research for accelerating the discovery and development of new molecules with specific functionalities.
Emerging Research Avenues and Future Prospects for Diethyl 4 Aminoheptanedioate
Development of More Sustainable Synthetic Pathways
The drive towards green chemistry is reshaping the synthesis of chemical compounds, and Diethyl 4-aminoheptanedioate is no exception. organic-chemistry.org Traditional synthetic routes often rely on harsh reagents and generate considerable waste. Consequently, a significant research focus is on developing more sustainable and environmentally benign methods for its production. These efforts are centered on the core principles of green chemistry, such as waste prevention, atom economy, and the use of less hazardous chemicals. acs.org
One promising approach involves the use of biocatalysis. Enzymes, such as lipases, are being explored for their ability to catalyze the synthesis of amino esters under mild conditions, often in aqueous or green solvents. researchgate.net This chemoenzymatic approach not only reduces the environmental footprint but also offers high selectivity and efficiency. rsc.org For instance, research on the synthesis of β-amino acid esters has demonstrated the potential of lipase-catalyzed reactions in continuous-flow microreactors, achieving excellent yields in short residence times. researchgate.netmdpi.com Such methodologies could be adapted for the synthesis of this compound, offering a greener alternative to conventional chemical methods.
Another avenue of sustainable synthesis is the utilization of renewable resources. rsc.org Research is underway to produce valuable chemicals, including amino acids and their derivatives, from lignocellulosic biomass. rsc.org This bio-based approach aligns with the principles of a circular economy and reduces the reliance on petrochemical feedstocks. rsc.org
Exploration of Bio-Inspired Synthetic Methodologies
Nature often serves as a blueprint for the design of novel synthetic strategies. Bio-inspired synthesis aims to mimic biological processes to create complex molecules with high efficiency and selectivity. nih.gov In the context of this compound, researchers are drawing inspiration from natural peptide synthesis and other biological transformations.
One area of exploration is the use of amino acids and their derivatives as starting materials in prebiotic-like chemical reactions. mdpi.com Studies on the formation of amino acid decyl esters through dehydration reactions provide a model for plausible prebiotic synthesis, which could inform new, simplified routes to compounds like this compound. mdpi.com Furthermore, the differential reactivity of alpha and beta amino acids in abiotic polymerization reactions offers insights into how the structural features of amino diesters might influence their synthesis and subsequent applications. nih.gov
Bio-inspired catalytic systems are also a key focus. For example, the development of chiral aldehyde catalysts that mimic enzymatic activity allows for the asymmetric synthesis of amino acid derivatives. frontiersin.org These catalysts can activate N-unprotected amino acid esters for various transformations, a concept that could be extended to the stereoselective synthesis of this compound derivatives. frontiersin.org
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, or continuous-flow synthesis, is emerging as a powerful tool for the production of fine chemicals and pharmaceuticals. mdpi.com This technology offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. mdpi.com The integration of flow chemistry with the synthesis of this compound holds significant promise for developing more efficient and scalable production methods.
Continuous-flow microreactors have been successfully employed for the synthesis of β-amino acid esters via lipase-catalyzed Michael additions. researchgate.netmdpi.com These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high yields and purities. mdpi.com The application of similar flow-based enzymatic or chemo-catalytic processes could streamline the synthesis of this compound.
Furthermore, automated synthesis platforms, often integrated with flow reactors, can accelerate the discovery and optimization of new synthetic routes. These systems enable the rapid screening of different catalysts, solvents, and reaction conditions, significantly reducing the time and resources required for process development. The application of such automated workflows to the synthesis of this compound and its derivatives could unlock new possibilities for its application in various fields.
Discovery of Novel Reactivity Patterns and Catalytic Applications
The unique chemical structure of this compound, with its primary amine and two ester groups, makes it a versatile building block for a wide range of chemical transformations. medchemexpress.com Researchers are actively investigating its reactivity to uncover new reaction pathways and to utilize it in novel catalytic applications.
The primary amine group can readily react with carboxylic acids, activated esters, and other carbonyl compounds to form amide bonds. medchemexpress.com This reactivity is fundamental to its use as a monomer in the synthesis of polyamides and poly(ester amides). researchgate.netrsc.org Beyond simple amidation, the amino group can also participate in more complex reactions. For instance, visible-light-induced multicomponent reactions have been developed for the synthesis of γ-amino esters, showcasing the potential for novel carbon-carbon and carbon-nitrogen bond formations. acs.org
The ester groups also offer sites for chemical modification. For example, boronic acid-catalyzed peptide bond formation from α-amino acid methyl esters has been demonstrated, highlighting the potential for chemoselective reactions at the ester functionality. rsc.org The development of new catalytic systems that can selectively activate and transform the different functional groups of this compound will expand its synthetic utility.
Table 1: Reactivity of Amino and Ester Groups in Related Compounds
| Functional Group | Type of Reaction | Catalyst/Reagent Example | Potential Application for this compound |
| Primary Amine | Amidation | Carboxylic Acids, Acyl Chlorides | Synthesis of polyamides and functional polymers. |
| Primary Amine | Michael Addition | Acrylates | Formation of β-amino acid derivatives. mdpi.com |
| Primary Amine | Reductive Amination | α-Ketoesters | Asymmetric synthesis of N-substituted derivatives. nih.gov |
| Ester | Hydrolysis | Acid/Base | Conversion to carboxylic acid for further functionalization. |
| Ester | Transesterification | Alcohols | Modification of the ester groups for tailored properties. |
| Ester | Amidation | Amines | Direct conversion to amides. rsc.org |
Potential in the Development of New Functional Organic Materials
The bifunctional nature of this compound makes it an excellent candidate for the development of new functional organic materials, particularly polymers. Its ability to act as a monomer in polymerization reactions opens the door to a wide range of materials with tailored properties.
One of the most promising applications is in the synthesis of biodegradable poly(ester amides) (PEAs). upc.edu These polymers combine the beneficial properties of polyesters and polyamides and are of great interest for biomedical applications such as drug delivery and tissue engineering. rsc.orgupc.edu The synthesis of PEAs can be achieved through various methods, including the thermal polycondensation of a diol with a diamide-diester. researchgate.net this compound can serve as a key building block in creating such materials.
Furthermore, the incorporation of amino acid-based monomers like this compound can impart specific functionalities to polymers. For example, poly(β-amino esters) (PBAEs) are a class of biodegradable polymers that have shown promise as non-viral gene delivery vectors. nih.govnih.gov The synthesis of PBAEs often involves the Michael addition of an amine to a diacrylate, a reaction pathway that could be explored with this compound to create novel gene delivery systems. nih.gov The derivatization of polysaccharides with amino acid esters has also been shown to produce functional particles for applications in drug delivery and bio-imaging. nih.govresearchgate.net
Table 2: Potential Applications of this compound in Functional Materials
| Material Type | Synthetic Approach | Key Properties | Potential Application |
| Poly(ester amides) (PEAs) | Polycondensation with diols and dicarboxylic acids | Biodegradability, Biocompatibility | Drug delivery, Tissue engineering scaffolds. rsc.orgupc.edu |
| Poly(β-amino esters) (PBAEs) | Michael addition with diacrylates | pH-responsiveness, Biodegradability | Gene delivery vectors. nih.govnih.gov |
| Functionalized Polysaccharides | Coupling to polysaccharide backbone | Biocompatibility, Targeted delivery | Bio-imaging, Drug delivery particles. nih.govresearchgate.net |
| Polyamides | Polycondensation with diacids | High strength, Thermal stability | Engineering plastics, Fibers. nih.govrsc.org |
Q & A
Q. What are the recommended analytical methods for confirming the purity and structural integrity of Diethyl 4-aminoheptanedioate?
- Methodological Answer : Use a combination of H/C NMR to verify the ester and amine functional groups (δ ~1.2–1.4 ppm for ethyl esters, δ ~3.3 ppm for amino protons). Pair this with HPLC (C18 column, 70:30 acetonitrile/water mobile phase) to assess purity (>98%). IR spectroscopy can confirm carbonyl stretches (~1740 cm for esters) and amine N–H bends (~1600 cm). Cross-validate with elemental analysis (C, H, N) to ensure stoichiometric consistency .
Q. How should researchers design a controlled experiment to study the hydrolysis kinetics of this compound under varying pH conditions?
- Methodological Answer : Set up a pH-stat system to monitor ester hydrolysis rates at pH 2 (HCl), 7 (phosphate buffer), and 10 (NaOH). Use UV-Vis spectroscopy (λ = 240 nm) to track the release of carboxylic acid intermediates. Control variables: temperature (25°C ± 0.5°C), ionic strength (adjusted with KCl), and substrate concentration (0.1–1.0 mM). Include triplicate trials and error bars for statistical rigor .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors. Store in a cool, dry place away from oxidizers. In case of skin contact, wash with soap and water for 15 minutes. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Perform high-resolution mass spectrometry (HRMS) to confirm molecular formulas. Use 2D NMR (COSY, HSQC) to assign ambiguous proton/carbon signals. Compare with computational predictions (e.g., DFT-based chemical shift calculations) to validate assignments. Publish raw data in appendices for peer review .
Q. What strategies optimize the regioselective functionalization of the amino group in this compound for drug conjugate synthesis?
- Methodological Answer : Employ protecting groups (e.g., Boc or Fmoc) to shield the amine during ester hydrolysis. Test coupling agents (HATU, EDCI) for amide bond formation. Monitor reaction progress via TLC (silica gel, ninhydrin staining). Use kinetic studies to identify optimal reaction times (e.g., 4–6 hours at 0°C for minimal side products) .
Q. How do solvent polarity and dielectric constants influence the conformational stability of this compound in solution?
- Methodological Answer : Conduct dielectric constant-dependent H NMR experiments in solvents like DMSO (ε = 47), DCM (ε = 8.9), and THF (ε = 7.5). Analyze chemical shift variations to identify intramolecular H-bonding or dipole-dipole interactions. Validate with molecular dynamics simulations (AMBER force field) .
Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies involving this compound?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate IC values. Use ANOVA to compare variance across biological replicates. Include confidence intervals (95%) and p-values (α = 0.05) for significance. Address outliers with Grubbs’ test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
